3-Iodo-5-nitro-1-propyl-1H-pyrazole
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Overview
Description
3-Iodo-5-nitro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-nitro-1-propyl-1H-pyrazole typically involves the nitration of 1-propyl-1H-pyrazole followed by iodination. One common method includes the treatment of 1-propyl-1H-pyrazole with concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 5-nitro-1-propyl-1H-pyrazole is then subjected to iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.
Major Products
Substitution: Products include 3-amino-5-nitro-1-propyl-1H-pyrazole or 3-thio-5-nitro-1-propyl-1H-pyrazole.
Reduction: 3-Iodo-5-amino-1-propyl-1H-pyrazole.
Oxidation: This compound carboxylic acid.
Scientific Research Applications
3-Iodo-5-nitro-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can facilitate the formation of covalent bonds with target proteins, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the nitro and propyl groups, making it less versatile in certain reactions.
5-Nitro-1-propyl-1H-pyrazole: Lacks the iodine atom, which reduces its reactivity in substitution reactions.
3-Iodo-5-nitro-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group, affecting its physical and chemical properties
Uniqueness
The propyl group also contributes to its distinct physical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H8IN3O2 |
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Molecular Weight |
281.05 g/mol |
IUPAC Name |
3-iodo-5-nitro-1-propylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-2-3-9-6(10(11)12)4-5(7)8-9/h4H,2-3H2,1H3 |
InChI Key |
RARGUDIDTOUWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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